EC-17 (disodiuM salt)

Description

Overview of Folate Receptor Alpha in Disease Contexts for Imaging Applications

Folate receptor alpha (FRα) is a protein anchored to the cell membrane that plays a crucial role in transporting folate into cells, a process essential for cell growth and division. mdpi.commdpi.com In many normal tissues, FRα expression is limited and confined to the apical (outward-facing) surface of epithelial cells, making it inaccessible to substances circulating in the bloodstream. mdpi.comoncotarget.com

However, in various pathological conditions, particularly in certain types of cancer, the expression of FRα is significantly elevated. healthbooktimes.orgtandfonline.com This overexpression is a common feature in several epithelial malignancies, including a high percentage of ovarian cancers (over 90%), as well as in cancers of the lung, breast (especially triple-negative breast cancer), endometrium, and cervix. oncotarget.comhealthbooktimes.orgsnmjournals.orgnih.gov The increased presence of FRα on cancer cells is often associated with tumor progression and, in some cases, a poorer prognosis. nih.govsnmjournals.org This differential expression between cancerous and normal tissues makes FRα an attractive target for diagnostic imaging, allowing for the specific visualization of malignant tissues. healthbooktimes.orgnih.gov

Rationale for Folate Receptor Alpha-Targeted Fluorescent Probes

The significant overexpression of folate receptor alpha (FRα) on the surface of various cancer cells, coupled with its restricted presence in normal tissues, provides a strong rationale for the development of targeted imaging agents. tandfonline.comnih.gov Fluorescent probes specifically designed to bind to FRα, such as EC-17, offer a powerful tool for visualizing these cancer cells.

The primary advantage of this approach lies in its specificity. By targeting a receptor that is abundant on malignant cells but scarce on healthy ones, these probes can generate a high-contrast signal, clearly delineating the tumor from the surrounding normal tissue. nih.gov This is particularly valuable in applications like fluorescence-guided surgery, where precise identification of tumor margins is critical for complete resection. oncotarget.comhealthbooktimes.org

EC-17, a conjugate of folic acid and the fluorescent dye FITC, leverages the natural affinity of folic acid for FRα. medchemexpress.comglpbio.com When introduced into the body, EC-17 selectively binds to FRα-positive cells and is subsequently internalized, leading to an accumulation of the fluorescent signal within the target cells. medchemexpress.comglpbio.com This mechanism allows for the detection of not only primary tumors but also metastatic lesions that might otherwise go unnoticed. healthbooktimes.org While the visible light spectrum of early probes like EC-17 can be limited by tissue autofluorescence and penetration depth, they have paved the way for the development of newer generation probes in the near-infrared (NIR) spectrum to overcome these challenges. researchgate.netresearchgate.net

Properties of EC-17 (disodium salt)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄₂H₃₄N₁₀Na₂O₁₀S | biocompare.com |

| Molecular Weight | 916.82 g/mol | biocompare.commedchemexpress.com |

| Peak Excitation Wavelength | ~470-490 nm | medchemexpress.commedchemexpress.com |

| Peak Emission Wavelength | ~520 nm | medchemexpress.commedchemexpress.com |

| Fluorochrome | Fluorescein (B123965) isothiocyanate (FITC) | medchemexpress.comglpbio.com |

| Target | Folate Receptor Alpha (FRα) | medchemexpress.commedchemexpress.com |

Folate Receptor Alpha (FRα) Expression in Various Cancers

| Cancer Type | Level of Overexpression | Source |

|---|---|---|

| Ovarian Cancer | High (over 90% of epithelial ovarian cancers) | oncotarget.com |

| Lung Cancer (Non-Small Cell) | Frequently positive | snmjournals.org |

| Breast Cancer (Triple-Negative) | Reported in up to 67% of cases | oncotarget.comsnmjournals.org |

| Endometrial Cancer | Frequently overexpressed | snmjournals.org |

| Cervical Cancer | Elevated in metastatic tumors | nih.gov |

Structure

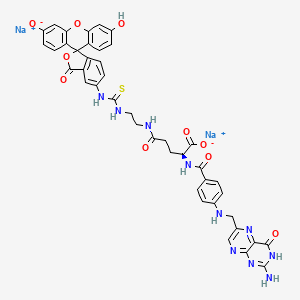

2D Structure

Properties

IUPAC Name |

disodium;(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[(3'-hydroxy-6'-oxido-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethylamino]-5-oxopentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H36N10O10S.2Na/c43-40-51-35-34(37(57)52-40)48-23(19-47-35)18-46-21-3-1-20(2-4-21)36(56)50-30(38(58)59)11-12-33(55)44-13-14-45-41(63)49-22-5-8-27-26(15-22)39(60)62-42(27)28-9-6-24(53)16-31(28)61-32-17-25(54)7-10-29(32)42;;/h1-10,15-17,19,30,46,53-54H,11-14,18H2,(H,44,55)(H,50,56)(H,58,59)(H2,45,49,63)(H3,43,47,51,52,57);;/q;2*+1/p-2/t30-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDZCXWNVKVTDID-ARIINYJRSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)NCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)[O-])OC3=O)C(=O)[O-])NCC7=CN=C8C(=N7)C(=O)NC(=N8)N.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)NCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)[O-])OC3=O)C(=O)[O-])NCC7=CN=C8C(=N7)C(=O)NC(=N8)N.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H34N10Na2O10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

916.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Design and Synthesis of Ec 17 Disodium Salt

Precursor Compounds and Conjugation Chemistry

The synthesis of EC-17 relies on the sequential assembly of its constituent parts using specific precursor molecules and conjugation reactions. The design ensures that the biological activity of the targeting group and the fluorescent properties of the reporter group are maintained in the final conjugate.

The primary precursors for EC-17 are:

Folic Acid (FA): This vitamin is the targeting ligand. Its high affinity for the folate receptor is exploited to guide the conjugate to cancer cells, which frequently overexpress this receptor. researchgate.net

N-Boc-ethylenediamine: This molecule serves as a bifunctional linker. One amine group is used to connect to folic acid, while the other connects to fluorescein (B123965). The tert-butyloxycarbonyl (Boc) protecting group on one amine allows for controlled, sequential reactions, preventing polymerization and ensuring the correct assembly of the conjugate. rsc.orgnih.gov

Fluorescein isothiocyanate (FITC): This is a derivative of the fluorophore fluorescein. wikipedia.org The isothiocyanate group (–N=C=S) is highly reactive toward primary amines, making it an ideal precursor for labeling the amine-terminated linker. xepu.us

The conjugation chemistry involves two distinct, high-yield reactions:

Amide Bond Formation: The initial conjugation connects folic acid to the linker. Folic acid contains two carboxylic acid groups, designated alpha (α) and gamma (γ). To preserve receptor binding affinity, conjugation must occur selectively at the γ-carboxyl group. rsc.orgnih.gov This is achieved by activating the γ-carboxyl group using carbodiimide (B86325) chemistry, typically with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting NHS-ester of folic acid readily reacts with the free primary amine of N-Boc-ethylenediamine to form a stable amide bond. rsc.orgugm.ac.id

Thiourea (B124793) Linkage Formation: After removing the Boc protecting group from the folate-linker intermediate to expose a new primary amine, the fluorescein reporter is attached. The isothiocyanate group of FITC reacts with the primary amine of the folate-ethylenediamine intermediate to form a stable thiourea linkage. wikipedia.orgnih.gov

| Precursor Compound | Role in EC-17 | Key Functional Group for Conjugation |

|---|---|---|

| Folic Acid | FRα Targeting Ligand | γ-Carboxylic Acid |

| N-Boc-ethylenediamine | Linker | Primary Amine (unprotected) |

| Fluorescein Isothiocyanate (FITC) | Fluorescent Reporter | Isothiocyanate (-N=C=S) |

Synthetic Strategies for EC-17 (disodium salt)

The synthesis of EC-17 is a multi-step process performed in solution, which requires careful control of reaction conditions to ensure high purity and selectivity for the desired γ-regioisomer. rsc.org

The general synthetic pathway is as follows:

Activation of Folic Acid: Folic acid is first dissolved in an anhydrous polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO). DCC and NHS are added to the solution. These reagents facilitate the formation of a γ-folate-NHS ester, which is more reactive towards amines than the original carboxylic acid. A white precipitate of dicyclohexylurea (DCU), a byproduct of the DCC reaction, is formed and removed by filtration. nih.govugm.ac.id

Conjugation with Protected Linker: The filtered solution containing the activated γ-folate-NHS ester is then treated with N-Boc-ethylenediamine. The unprotected amine of the linker attacks the NHS ester, forming an amide bond and yielding the Boc-protected folate-linker conjugate (FA-EDA-Boc). This intermediate is typically purified by precipitation. rsc.org

Deprotection of the Linker: The Boc protecting group is removed from the FA-EDA-Boc intermediate. This is accomplished by treating the compound with a strong acid, most commonly trifluoroacetic acid (TFA). The deprotection reaction exposes the terminal primary amine on the linker, yielding the folate-ethylenediamine (FA-EDA) intermediate. researchgate.net

Conjugation with Fluorescein: The FA-EDA intermediate is dissolved in a suitable solvent and reacted with fluorescein isothiocyanate (FITC). The terminal amine of the linker attacks the carbon of the isothiocyanate group, forming the final Folate-FITC conjugate (EC-17 free acid). medkoo.com

Formation of the Disodium (B8443419) Salt: The final step involves converting the EC-17 free acid into its more water-soluble disodium salt form. This is typically achieved by treating the compound with a stoichiometric amount of a sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate, followed by purification and lyophilization.

| Step | Description | Key Reagents | Bond Formed |

|---|---|---|---|

| 1 | Activation of Folic Acid's γ-carboxyl group | DCC, NHS, DMSO | NHS Ester |

| 2 | Conjugation to the protected linker | N-Boc-ethylenediamine | Amide |

| 3 | Removal of the Boc protecting group | Trifluoroacetic Acid (TFA) | - |

| 4 | Conjugation to the fluorescent reporter | Fluorescein Isothiocyanate (FITC) | Thiourea |

| 5 | Conversion to the final salt form | Sodium Hydroxide or Bicarbonate | Ionic (Salt) |

Structural Basis for Folate Receptor Alpha Interaction

The ability of EC-17 to specifically target cells overexpressing FRα is entirely dependent on the structural features of its folic acid moiety, which mimics the natural ligand. nih.govrcsb.org Crystallographic studies of FRα in complex with folic acid have revealed the precise molecular interactions that govern this high-affinity binding. nih.gov

The interaction is primarily driven by the pteroate portion of the folic acid molecule, which binds deep within a ~20 Å cleft in the receptor. nih.govnih.gov The glutamate (B1630785) residue, on the other hand, is positioned at the entrance of this binding pocket. The α-carboxylic acid of the glutamate is involved in key interactions with the receptor, making its modification detrimental to binding affinity. rsc.org

Crucially, the γ-carboxylic acid of the glutamate is solvent-exposed and extends away from the receptor surface. nih.govrcsb.org This orientation makes it the ideal site for attaching linkers and functional molecules like fluorescein. By conjugating through the γ-position, the bulky fluorescent payload is positioned away from the receptor, preventing steric hindrance and preserving the critical binding interactions between the pteroate and α-glutamate portions of the molecule and the receptor pocket. nih.govnih.gov The ethylenediamine (B42938) linker is sufficiently long and flexible to provide adequate spacing between the targeting and reporter moieties.

| Structural Feature of EC-17 | Function in FRα Interaction | Significance |

|---|---|---|

| Pteroate Moiety | Binds deep within the FRα pocket, responsible for high-affinity recognition. nih.gov | Anchors the conjugate to the receptor. |

| α-Carboxylic Acid (of Glutamate) | Forms critical interactions at the entrance of the binding pocket. rsc.org | Must remain unmodified to maintain binding affinity. |

| γ-Carboxylic Acid (of Glutamate) | Oriented away from the receptor, serving as the conjugation site. nih.govrcsb.org | Allows attachment of the linker and fluorescein without disrupting receptor binding. |

| Ethylenediamine Linker | Provides a flexible spacer between folate and fluorescein. | Prevents steric clash between the fluorescein payload and the receptor surface. |

Mechanistic Investigations of Ec 17 Disodium Salt at the Molecular and Cellular Levels

Folate Receptor Alpha Binding Specificity and Kinetics

EC-17 is designed to specifically target cells expressing the folate receptor alpha (FRα). The folic acid moiety of EC-17 acts as a high-affinity ligand for FRα, which is a glycoprotein (B1211001) often overexpressed on the surface of cancer cells compared to normal tissues. oncotarget.comnih.gov This differential expression provides a basis for the selective targeting of malignant cells.

The binding of folate and its conjugates to FRα is known to be a high-affinity interaction, typically in the nanomolar to picomolar range. researchgate.netnih.gov While a precise dissociation constant (Kd) for EC-17 is not consistently reported across all studies, the affinity of similar folate conjugates is well-established. For instance, folic acid itself binds to FRα with a Kd of approximately 1 nM. researchgate.net The conjugation of molecules to folic acid can influence the binding affinity. However, studies with various folate conjugates, including those with bulky molecules like FITC, have demonstrated that high-affinity binding to FRα is retained. researchgate.netacs.org Competition assays have shown that the binding of folate-FITC to FRα-positive cells can be effectively displaced by an excess of free folic acid, confirming the specificity of the interaction. acs.orgresearchgate.net

The kinetics of the binding process involve an initial association of the folate moiety of EC-17 with the binding pocket of FRα on the cell surface. Structural studies of the FRα-folate complex have revealed that the pteroate group of folic acid is buried deep within the receptor's binding cleft, while the glutamate (B1630785) portion is more exposed. nih.gov This orientation allows for the attachment of molecules like FITC via the glutamate moiety without significantly compromising the binding affinity. nih.gov

| Ligand | Reported Affinity (Kd) | Cell Line/System |

|---|---|---|

| Folic Acid | ~1 nM | General |

| Folate-FITC (EC-17) | Potent (EC50 of ~9 pM for redirection of CAR-T cells) | KB cells |

| Folic Acid | ~190 pM | Deglycosylated FRα–Fc |

Mechanisms of Cellular Uptake and Intracellular Localization

Following the binding of EC-17 to FRα on the cell surface, the complex is internalized into the cell primarily through receptor-mediated endocytosis. nih.govnih.gov This active transport mechanism allows for the efficient accumulation of the fluorescent probe within the target cells.

Studies have indicated that the endocytic pathway for folate-conjugates can involve both clathrin-mediated and caveolae-mediated mechanisms. acs.org The specific pathway utilized may be cell-type dependent. acs.org Once internalized, the EC-17-FRα complex is trafficked into intracellular vesicles.

Confocal microscopy studies have shown that after internalization, EC-17 accumulates in various subcellular compartments. A significant portion of the fluorescent signal is often observed in the perinuclear region, within endosomes. rsc.org The process involves the formation of an early endosome, which then may mature into a late endosome. rsc.org Some studies have also reported the localization of folate conjugates within lysosomes. researchgate.net The accumulation of EC-17 in these compartments is a key aspect of its utility as an imaging agent, as it concentrates the fluorescent signal within the target cells. oncotarget.com

| Process | Description |

|---|---|

| Primary Uptake Mechanism | Receptor-mediated endocytosis |

| Endocytic Pathways | Clathrin-mediated and Caveolae-mediated |

| Intracellular Localization | Endosomes, Perinuclear region, Lysosomes |

Intracellular Fate and Stability of EC-17 (disodium salt)

The intracellular fate of EC-17 following endocytosis is a critical factor in determining the persistence of its fluorescent signal. After internalization into endosomes, the mildly acidic environment of these compartments (pH ~6.5) is generally not sufficient to cause rapid hydrolysis of the conjugate. nih.gov

The folate receptor is known to recycle back to the cell surface after delivering its cargo. nih.gov The internalized folate conjugate can be processed within the endo-lysosomal pathway. While the bond between folic acid and FITC in EC-17 is relatively stable, degradation can occur within the more acidic and enzyme-rich environment of lysosomes. researchgate.net Studies on folate-drug conjugates have shown that they can be degraded within lysosomes to release the active drug. nih.gov This suggests that EC-17 could potentially be broken down into its constituent parts, folic acid and FITC, or their metabolites, over time.

The metabolic stability of EC-17 within cancer cells will influence the duration of the fluorescent signal for imaging applications. The persistence of the intact conjugate is necessary for continued fluorescence. The specifics of the enzymatic processes involved in the potential degradation of the folate-FITC linkage within the cellular environment are an area of ongoing investigation.

Fluorescent Signal Generation and Characteristics within Biological Environments

The fluorescent properties of EC-17 are conferred by its fluorescein (B123965) isothiocyanate (FITC) component. FITC is a widely used fluorophore that absorbs light in the blue range and emits in the green range of the visible spectrum. nih.gov

The excitation and emission maxima of EC-17 are characteristic of FITC. The peak excitation wavelength is approximately 495 nm, and the peak emission wavelength is around 520 nm. oncotarget.com These spectral properties are crucial for selecting appropriate light sources and filters for fluorescence microscopy and in vivo imaging.

The fluorescence of FITC is known to be sensitive to its local environment, particularly pH. researchgate.netmdpi.com The fluorescence intensity of fluorescein decreases in acidic environments. researchgate.netmdpi.com This is a significant consideration for EC-17, as its intracellular trafficking exposes it to compartments with varying pH levels, such as the mildly acidic endosomes and the more acidic lysosomes. This pH sensitivity can lead to variations in the observed fluorescence intensity depending on the subcellular localization of the probe.

Another important characteristic is the photostability of the fluorophore. FITC, like many organic dyes, is susceptible to photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light. nih.govresearchgate.net This can lead to a decrease in fluorescence signal over time during imaging experiments. The rate of photobleaching is dependent on the intensity and duration of the excitation light. nih.gov

The quantum yield of a fluorophore is a measure of its fluorescence efficiency. While the quantum yield of free fluorescein in a basic solution is high (around 0.95), the quantum yield of EC-17 can be influenced by its conjugation to folic acid and its interaction with the biological environment. atto-tec.comiss.com The fluorescence lifetime, which is the average time the fluorophore stays in the excited state, is another important parameter that can be affected by the cellular microenvironment. nih.govmdpi.com

| Property | Value/Characteristic |

|---|---|

| Excitation Maximum | ~495 nm |

| Emission Maximum | ~520 nm |

| Environmental Sensitivity | Fluorescence intensity is pH-dependent (decreases in acidic conditions) |

| Photostability | Susceptible to photobleaching |

In Vitro Research Methodologies and Applications of Ec 17 Disodium Salt

Cell Line Selection and Culture Protocols for EC-17 (disodium salt) Studies

The selection of appropriate cell lines is a critical first step for in vitro studies involving FRα-targeting agents like EC-17. The primary criterion for selection is the level of folate receptor expression. Human nasopharyngeal KB carcinoma cells are often considered the standard model due to their very high FRα expression levels. nih.govnih.gov However, a range of other FR-expressing human cancer cell lines are also utilized to represent different cancer types and to investigate specific biological questions. nih.gov

These include cervical cancer cells (HeLa), ovarian cancer lines (IGROV-1, SKOV-3), and choriocarcinoma cells (JAR, BeWo). nih.gov For comparative studies, FR-negative cell lines, such as the human fibrosarcoma line HT1080, are employed as negative controls to confirm the specificity of FRα-targeted binding. researchgate.net The development of drug-resistant cell lines that maintain FR expression, such as the cisplatin-resistant KB-CR line, allows for the study of FR-targeted agents in the context of chemotherapy resistance. aacrjournals.org

A crucial aspect of the culture protocol for these cell lines is the use of a folate-deficient medium. ethz.ch This is necessary because folic acid in standard culture media would compete with EC-17 for binding to the folate receptors, potentially masking the specific interaction being studied. Standardized folate-deficient conditions ensure that the observed binding and uptake are attributable to the specific targeting mechanism of the folate conjugate. nih.gov

Below is a table summarizing various cell lines used in folate receptor research.

| Cell Line | Cancer Type | Folate Receptor (FR) Expression |

| KB | Nasopharyngeal Carcinoma | Very High nih.govnih.gov |

| HeLa | Cervical Cancer | High nih.govuni-heidelberg.de |

| IGROV-1 | Ovarian Cancer | High nih.govethz.ch |

| SKOV-3 | Ovarian Adenocarcinoma | Moderate ethz.ch |

| MCF-7 | Breast Cancer | Positive researchgate.net |

| LoVo | Colorectal Cancer | Positive nih.gov |

| HT1080 | Fibrosarcoma | Negative researchgate.net |

This table is interactive. You can sort and filter the data.

Quantitative Assessment of Cellular Targeting and Internalization

Quantifying the specific binding and subsequent internalization of EC-17 is essential for evaluating its efficacy as a targeting agent. In vitro binding studies are performed to measure the percentage of the compound that binds specifically to FR-positive cells. To confirm that the binding is receptor-mediated, control experiments are conducted where the receptors are blocked with an excess of free folic acid; a significant reduction in EC-17 binding in the presence of excess folic acid indicates FRα-specific targeting. ethz.ch

The internalization of folate conjugates like EC-17 occurs through receptor-mediated endocytosis. nih.govrsc.org Once bound to FRα, the entire complex is enveloped by the cell membrane and brought into the cell within vesicles called endosomes. nih.gov The efficiency of this uptake can be influenced by the physicochemical properties of the conjugate and the cellular machinery. nih.gov Quantitative data from such studies are crucial for comparing the targeting efficiency of different folate-conjugated molecules. For instance, comparative studies with radiolabeled folate derivatives have shown that specific binding can vary significantly across different cell lines, reflecting their respective levels of FR expression. ethz.chnih.gov

The following table presents illustrative data on the specific binding of a folate-conjugate tracer in various cancer cell lines, demonstrating the variability based on FR expression levels.

| Cell Line | In Vitro Specific Binding (%) |

| KB | 52.0 |

| IGROV-1 | 18.5 |

| HeLa | 12.5 |

| LoVo | 3.5 |

Data adapted from a study on a 99mTc-radiofolate tracer to illustrate the principle of variable FR-specific binding. ethz.chnih.gov

Signal-to-Background Ratio Optimization in Cell-Based Assays

In fluorescence-based assays, achieving a high signal-to-background ratio (SBR) is paramount for sensitive and accurate detection. The signal is the fluorescence emitted by EC-17 bound to or internalized by the target cells, while the background consists of non-specific binding and autofluorescence from cells and culture components. Research has shown that the SBR for EC-17 can vary significantly, with one study on HeLa cells reporting a range from 0.97 to 7.32, depending on the molarity of the compound and the concentration of the cancer cells. peptidedb.com

Several strategies are employed to optimize the SBR.

Concentration Optimization: Titrating the concentration of EC-17 is a primary step. Using the lowest possible concentration that still yields a detectable specific signal helps to minimize non-specific binding and background fluorescence.

Washing Steps: Thoroughly washing the cells after incubation with EC-17 is critical to remove any unbound or loosely associated fluorescent molecules, thereby reducing background noise.

Probe Design: The chemical structure of the fluorescent probe itself can be optimized. For example, designing folate-conjugated probes that are quenched (non-fluorescent) in the biological medium but become brightly fluorescent upon binding to the folate receptor or after internalization is a highly effective strategy for reducing background signals. uni-heidelberg.de

Instrumentation and Analysis: Utilizing sensitive detection instruments and appropriate software for background correction can further enhance the SBR. acs.org For microscopy, adjusting parameters like exposure time and gain, and using image processing techniques for background subtraction are common practices.

High-Throughput Screening Methodologies for EC-17 (disodium salt) Analogs

High-throughput screening (HTS) provides a framework for rapidly assessing large libraries of chemical compounds to identify analogs of EC-17 with potentially improved properties, such as higher binding affinity or enhanced fluorescence. acs.org These automated platforms are essential for accelerating the early stages of drug discovery and probe development. genedata.com

An HTS campaign for EC-17 analogs would typically involve a competitive binding assay in a miniaturized format, such as 1536-well plates. genedata.com In this setup, FRα-positive cells (or purified FRα protein) are incubated with a fixed concentration of EC-17 along with a test compound from the library. Analogs that bind effectively to the folate receptor will compete with EC-17, resulting in a decreased fluorescence signal. This reduction in fluorescence serves as the primary readout to identify "hits."

Modern HTS technologies offer advanced methods for this purpose. For example, Spectral Shift (SpS) technology is an immobilization-free, biophysical method that can be used in a high-throughput format. genedata.com It detects changes in fluorescence intensity as a result of biomolecular interactions under isothermal conditions. genedata.com This technology allows for the direct assessment of target binding and can be fully integrated with robotic platforms, enabling the screening of more than 25,000 compounds per day. genedata.com Such approaches provide a powerful alternative for identifying direct binders from large compound libraries without the need for complex data deconvolution. genedata.com

Microscopy Techniques for EC-17 (disodium salt) Visualization in Cellular Systems

Microscopy is an indispensable tool for visualizing the subcellular localization and trafficking of EC-17. Because EC-17 is inherently fluorescent, it can be directly observed without the need for additional labeling.

Confocal Laser Scanning Microscopy (CLSM) is widely used to obtain high-resolution images and three-dimensional reconstructions of cells. It effectively demonstrates the specific uptake of folate-conjugated probes into FR-positive cancer cells, like HeLa cells, while showing minimal fluorescence in FR-negative control cells. uni-heidelberg.dersc.org This technique allows researchers to confirm that the compound is internalized and to study its journey through intracellular compartments. researchgate.netnih.gov

Two-Photon Microscopy offers advantages for imaging deeper into tissues with less scattering. Intravital two-photon microscopy has been used to track the uptake and trafficking of fluorescent folate conjugates in real-time within a living organism, revealing that the conjugates bind to target cells within seconds and are transported into the cells in endocytic compartments. nih.gov

Electron Microscopy (EM) provides the highest resolution, enabling the visualization of ultrastructural details. While not based on fluorescence, EM has been used in conjunction with folate conjugates to show their transcytosis (movement across a cell) from the apical to the basal side in endocytic compartments, a level of detail not achievable with light microscopy. nih.gov

The table below compares these microscopy techniques for the study of EC-17.

| Technique | Principle | Application for EC-17 Visualization | Advantages |

| Confocal Microscopy | Uses a pinhole to reject out-of-focus light, providing optical sectioning. | Visualization of EC-17 binding to the cell surface and internalization into intracellular vesicles. researchgate.netuni-heidelberg.de | High resolution, 3D imaging, reduced background fluorescence. |

| Two-Photon Microscopy | Uses non-linear excitation with lower energy photons to excite fluorophores. | Real-time tracking of EC-17 uptake and trafficking in living cells and tissues. nih.gov | Deeper tissue penetration, reduced phototoxicity, suitable for in vivo imaging. nih.gov |

| Electron Microscopy | Uses a beam of electrons to create an image, providing ultrastructural detail. | High-resolution localization of folate conjugates within specific subcellular compartments and tracking of transcytosis. nih.gov | Unmatched resolution for visualizing cellular ultrastructure. nih.gov |

This table is interactive. You can sort and filter the data.

Preclinical in Vivo Research Utilizing Ec 17 Disodium Salt

Development of Animal Models for Folate Receptor Alpha-Expressing Pathologies

To investigate the efficacy and targeting specificity of EC-17 in a biological system, researchers have developed various animal models that mimic human cancers expressing folate receptor alpha (FRα). These models are fundamental for studying the agent's behavior before any potential human application.

The most common approach involves the use of xenografts, where human cancer cells known to overexpress FRα are implanted into immunocompromised mice. nih.govresearchgate.net Nude or NOD/scid mice are frequently used for this purpose, as their compromised immune systems allow the human tumor cells to grow without being rejected. nih.gov

A variety of FRα-positive human cancer cell lines have been utilized to establish these tumor models. These include:

KB cells: A human oral epidermoid carcinoma cell line, widely used due to its high expression of FRα. nih.govresearchgate.net

HeLa cells: A human cervical cancer cell line. nih.govresearchgate.net

Ovarian cancer cell lines: Such as IGROV-1 and SKOV-3.ip, which are relevant preclinical models for ovarian cancer research. researchgate.net

Typically, a suspension of these cells is injected subcutaneously into the flank of the mice. nih.gov The tumors are then allowed to grow to a specified volume before the imaging agent is administered. The presence and localization of FRα in these xenograft tumors are often confirmed through methods like immunohistochemical staining and fluorescence microscopy to validate the model's suitability for testing FRα-targeted agents like EC-17. researchgate.net

Fluorescence Imaging Modalities and Quantitative Analysis in Animal Models

Preclinical evaluation of EC-17 relies on specialized optical imaging systems designed for small animals, such as the IVIS® Spectrum imaging system. emory.edu These systems can non-invasively detect and quantify fluorescent signals within a living animal over time. emory.edu

EC-17 is a conjugate of folate and fluorescein (B123965) (FITC), a well-established fluorophore. nih.gov Its optical properties are characterized by a peak excitation wavelength of approximately 470 nm and a peak emission wavelength of around 520 nm, placing it in the visible light spectrum. nih.gov

Quantitative analysis is performed to objectively assess the imaging agent's performance. A key metric used is the signal-to-background ratio (SBR) or tumor-to-background ratio (TBR), which compares the fluorescence intensity of the tumor to that of the surrounding normal tissue. nih.govnih.gov In preclinical studies with breast cancer models, a median TBR of 2.3 has been observed with EC-17. nih.gov Higher SBR/TBR values indicate better contrast and easier tumor identification. These quantitative measurements are crucial for optimizing imaging protocols and comparing the efficacy of different agents. nih.gov

| Property | Specification | Source(s) |

| Fluorophore | Fluorescein isothiocyanate (FITC) | nih.gov |

| Peak Excitation Wavelength | ~470 nm | nih.gov |

| Peak Emission Wavelength | ~520 nm | nih.gov |

| Quantitative Metric | Signal-to-Background Ratio (SBR) / Tumor-to-Background Ratio (TBR) | nih.govnih.gov |

Comparative Studies with Reference Agents in Preclinical Imaging

To benchmark the performance of EC-17, preclinical studies have compared it directly with other FRα-targeted imaging agents. One such comparative study was conducted against OTL38, another folate-targeted agent that utilizes a near-infrared (NIR) fluorochrome instead of FITC. nih.gov

The rationale for this comparison stems from the optical properties of the fluorochromes. NIR dyes, like the one in OTL38 (peak emission ~794 nm), are generally considered to have advantages over visible light dyes like FITC (peak emission ~520 nm) for in vivo imaging. nih.gov This is because longer wavelength light experiences less absorption and scattering by biological tissues, and there is lower autofluorescence in the NIR range, potentially leading to deeper tissue penetration and higher sensitivity. nih.gov

In a head-to-head preclinical comparison using HeLa and KB cell lines both in vitro and in vivo, OTL38 demonstrated superior performance. nih.gov

Key Comparative Findings:

In Vitro: While OTL38 required a longer incubation time to reach maximum fluorescence, its peak SBR was 1.4-fold higher than that of EC-17. nih.gov

In Vivo: In mouse xenograft models, the mean improvement in SBR for tumors visualized with OTL38 was 3.3-fold higher compared to EC-17. nih.gov

These preclinical results suggested that while EC-17 is an effective FRα-targeting agent, NIR agents like OTL38 may offer enhanced sensitivity and brightness for in vivo applications. nih.gov

| Agent | Fluorochrome Type | Peak Emission Wavelength | In Vivo SBR Comparison | Source(s) |

| EC-17 | Visible (FITC) | ~520 nm | Baseline | nih.gov |

| OTL38 | Near-Infrared (NIR) | ~794 nm | 3.3-fold higher mean SBR than EC-17 | nih.gov |

Emerging Research Directions and Theoretical Perspectives for Ec 17 Disodium Salt

Design of Next-Generation Folate-Targeted Fluorescent Probes

The development of EC-17 (disodium salt) has provided a foundational framework for the creation of next-generation fluorescent probes aimed at the folate receptor alpha (FRα). As a conjugate of fluorescein (B123965) isothiocyanate (FITC) and folic acid, EC-17's utility in preclinical and clinical research has highlighted both the strengths and weaknesses of its design, thereby informing future molecular construction. A primary challenge identified with EC-17 is associated with its fluorescein component, which emits light around 500-520 nm. This wavelength is susceptible to interference from natural tissue autofluorescence, potentially complicating the distinction between the probe's signal and background noise, particularly in tissues like the breast.

Future design strategies are focused on overcoming these limitations to improve signal-to-noise ratios and enhance imaging depth. Key areas of innovation include:

Fluorophore Optimization: A critical direction is the replacement of fluorescein with fluorophores that operate in the near-infrared (NIR) spectrum (700-900 nm). NIR light offers deeper tissue penetration and significantly reduces autofluorescence, leading to clearer images and higher sensitivity.

Linker Modification: The linker connecting the folate targeting moiety to the fluorescent dye can be engineered to be "smart." For instance, linkers that are cleaved by specific enzymes or the acidic conditions prevalent in the tumor microenvironment can be designed. This would trigger fluorescence activation only upon reaching the target, further minimizing background signal.

Quenching Mechanisms: Advanced probes are being designed that remain in a "dark" or quenched state while in circulation. Upon binding to FRα and subsequent internalization into the cancer cell, a conformational change or enzymatic cleavage unquenches the fluorophore, leading to a strong fluorescent signal precisely at the site of interest. This "activatable" probe design dramatically enhances target specificity and imaging contrast.

Enhanced Binding Affinity: While folic acid provides high affinity for FRα, modifications to its structure are being explored to further increase binding strength and specificity. Heterocyclic substitutions on the folic acid molecule have been investigated to create analogs with potentially more favorable interactions within the FRα binding pocket.

These next-generation designs, informed by the performance of probes like EC-17, aim to produce imaging agents with superior photophysical properties, greater target specificity, and improved performance for both research and clinical applications like fluorescence-guided surgery.

| Design Strategy | Rationale | Potential Advantage |

| Fluorophore Substitution | Move from visible (e.g., FITC) to Near-Infrared (NIR) dyes. | Deeper tissue penetration, reduced autofluorescence, improved signal-to-noise ratio. |

| Activatable Probes | Incorporate linkers that are cleaved by tumor-specific conditions (e.g., low pH, enzymes). | Minimizes background signal from non-target tissues; fluorescence is "turned on" only at the tumor site. |

| Structural Modification | Alter the folic acid molecule to enhance receptor interaction. | Increased binding affinity and specificity for FRα, potentially reducing off-target effects. |

Integration of EC-17 (disodium salt) with Multimodal Imaging Strategies

While EC-17 is exclusively a fluorescent probe, its core structure—a targeting ligand (folate) joined to a reporter molecule—provides a versatile scaffold for developing multimodal imaging agents. Multimodal imaging combines the strengths of two or more imaging techniques, such as the high sensitivity of nuclear imaging (PET, SPECT) with the high spatial resolution of magnetic resonance imaging (MRI), to provide a more comprehensive understanding of biological processes.

The theoretical integration of the EC-17 concept into multimodal strategies involves conjugating the folate targeting moiety to multiple types of reporter molecules. This would create a single probe capable of being detected by different imaging systems. Such an approach allows for seamless co-registration of anatomical and functional data. nih.gov

Potential multimodal adaptations based on the EC-17 framework include:

PET/Optical Probes: This is a common multimodal combination. The folate molecule could be chemically modified to chelate a positron-emitting radionuclide, such as Gallium-68 (⁶⁸Ga) or Copper-64 (⁶⁴Cu), in addition to carrying a fluorescent dye. royalsocietypublishing.orgnih.gov This dual-labeled probe would enable highly sensitive whole-body screening with PET to identify regions of interest, followed by high-resolution intraoperative fluorescence imaging to guide surgical resection. nih.gov

MRI/Optical Probes: For this combination, the folate-fluorophore conjugate could be attached to the surface of a nanoparticle that also serves as an MRI contrast agent, such as an iron oxide nanoparticle or a gadolinium-containing liposome. royalsocietypublishing.orgresearchgate.net The resulting agent would allow for preoperative anatomical mapping and tumor localization with MRI, complemented by real-time optical guidance during surgery.

SPECT/Optical Probes: Similar to PET/Optical probes, a folate-fluorophore conjugate can be designed to include a chelator for a SPECT isotope like Indium-111 (¹¹¹In) or Technetium-99m (⁹⁹mTc). This approach leverages the wider availability of SPECT imaging for preoperative planning.

The primary challenge in designing these multimodal probes is ensuring that the addition of other components does not interfere with the folate's ability to bind to FRα or the properties of the individual reporter molecules. nih.gov The development of such agents is a key step toward more precise diagnostic imaging and image-guided therapies. fortunejournals.com

| Modality Combination | Components on Folate Scaffold | Application |

| PET/Optical | Fluorescent Dye + Radionuclide Chelator (e.g., for ⁶⁸Ga) | Whole-body tumor detection (PET) and high-resolution surgical guidance (Optical). |

| MRI/Optical | Fluorescent Dye + Paramagnetic Agent (e.g., Gadolinium chelate or iron oxide nanoparticle) | Preoperative anatomical imaging (MRI) and intraoperative tumor visualization (Optical). |

| SPECT/Optical | Fluorescent Dye + Radionuclide Chelator (e.g., for ¹¹¹In) | Preoperative functional imaging (SPECT) and real-time surgical guidance (Optical). |

Computational Modeling and Simulation of EC-17 (disodium salt) Interactions

Computational modeling offers a powerful theoretical lens through which to understand and predict the behavior of molecules like EC-17 at an atomic level. Techniques such as molecular docking and molecular dynamics (MD) simulations can provide profound insights into the interaction between EC-17 and the folate receptor alpha (FRα), guiding the rational design of improved derivatives. nih.govnih.gov

Molecular Docking: This technique can be used to predict the preferred binding orientation of EC-17 within the deep folate-binding pocket of the FRα protein. nih.gov By modeling the fit of the molecule, researchers can identify the key amino acid residues that form hydrogen bonds and other stabilizing interactions with the pteridine (B1203161) and glutamate (B1630785) portions of EC-17's folate component. nih.gov This helps to explain the molecule's high binding affinity and can be used to screen new designs for their potential to bind even more tightly.

Calculate Binding Free Energy: Methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be applied to MD simulation data to estimate the binding free energy, providing a quantitative measure of affinity that can be compared with experimental data and used to rank new probe designs. semanticscholar.org

Analyze Dissociation Pathways: Advanced techniques like metadynamics can simulate the process of the ligand unbinding from the receptor, revealing the energy barriers and intermediate states involved. nih.govresearchgate.net This information is invaluable for designing molecules with longer residence times on the receptor.

Assess the Impact of Modifications: Simulations can predict how adding different fluorophores or linkers to the folate scaffold might alter its interaction with FRα. This allows for in silico testing of new ideas before undertaking costly and time-consuming chemical synthesis. nih.gov

These computational approaches provide an atomistic-level understanding that is not achievable through experimental methods alone, establishing a rational foundation for the design of next-generation FRα-targeting agents with optimized properties. nih.govnih.gov

Broader Implications of Folate Receptor Alpha Targeting for Research Tools

The successful application of EC-17 as a targeted fluorescent probe has implications that extend far beyond its use in imaging. It serves as a powerful validation of the folate receptor alpha (FRα) as a specific and reliable biomarker for certain cancers, thereby stimulating the development of a diverse array of research tools and therapeutic strategies based on the same targeting principle. The high expression of FRα on cancer cells and its limited presence on normal tissues make it an attractive target for delivering various molecular payloads directly to tumors.

The principles demonstrated by EC-17 have paved the way for several other classes of FRα-targeted agents:

Folate-Drug Conjugates (FDCs): In this strategy, the folic acid molecule is linked to a potent cytotoxic drug. The FDC binds to FRα on the cancer cell surface and is internalized via endocytosis. Once inside the cell, the drug is released, leading to targeted cell death while minimizing systemic toxicity.

Small Molecule-Drug Conjugates (SMDCs): This is a broader category that includes FDCs, where a small targeting molecule (like folic acid) is used to deliver a therapeutic agent. The success of folate targeting has encouraged research into other small molecules for targeting different cancer-associated receptors.

FRα-Targeted Immunotherapies: The specificity of folate targeting is being harnessed for cancer immunotherapy. This includes the development of monoclonal antibodies that target FRα and Chimeric Antigen Receptor (CAR) T-cells engineered to recognize and attack FRα-expressing tumor cells.

Theranostic Agents: Building on multimodal imaging concepts, theranostic agents combine a diagnostic reporter (like a fluorophore or radionuclide) with a therapeutic agent on the same folate-targeted scaffold. This allows for simultaneous imaging of the tumor and delivery of treatment, enabling real-time monitoring of therapeutic response.

EC-17 and similar research tools are crucial for the preclinical development of these advanced therapies. They allow researchers to confirm FRα expression in cell lines and animal models, to study the mechanisms of receptor-mediated uptake, and to evaluate the targeting efficiency of new therapeutic conjugates. In essence, the success of a relatively simple imaging probe like EC-17 provides the foundational evidence that encourages and enables the creation of more complex, next-generation cancer-fighting agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.